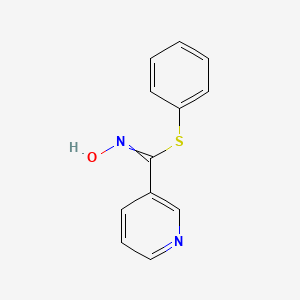![molecular formula C10H10N4O2 B14491918 N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzohydrazide with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(E)-(cyanohydrazinylidene)methyl]-4-chlorobenzamide: Similar structure with a chlorine atom instead of a methoxy group.
N-[(E)-(cyanohydrazinylidene)methyl]-4-nitrobenzamide: Contains a nitro group instead of a methoxy group.
N-[(E)-(cyanohydrazinylidene)methyl]-4-hydroxybenzamide: Features a hydroxyl group instead of a methoxy group.
Uniqueness
N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H10N4O2 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C10H10N4O2/c1-16-9-4-2-8(3-5-9)10(15)12-7-14-13-6-11/h2-5,7,13H,1H3,(H,12,14,15) |
InChI-Schlüssel |
CKVAWFBZJYFNOD-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)N/C=N/NC#N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC=NNC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


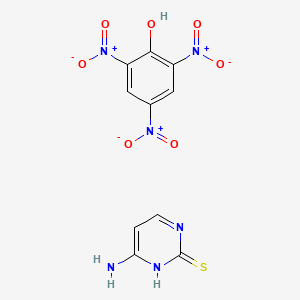
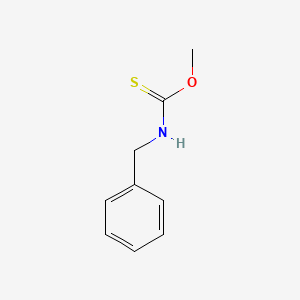
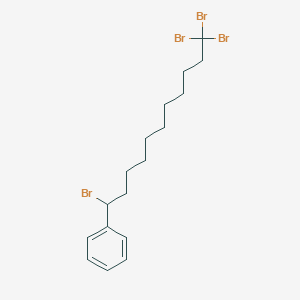
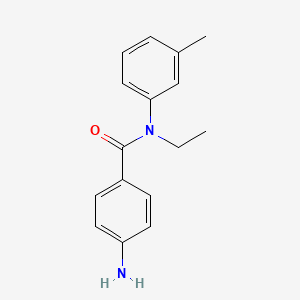
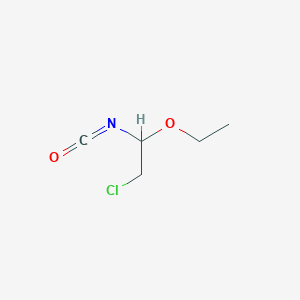
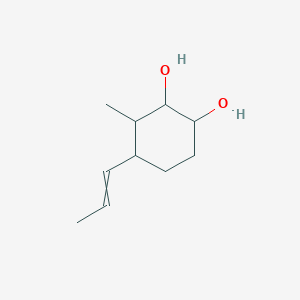
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)

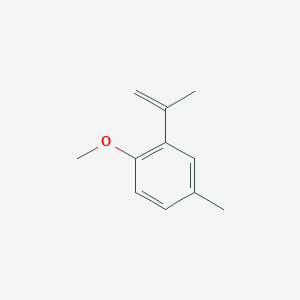

![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
phenylsilane](/img/structure/B14491923.png)
